N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16913243
InChI: InChI=1S/C14H19NO3/c1-9-8-10-11(6-5-7-12(10)16)15(9)13(17)18-14(2,3)4/h8H,5-7H2,1-4H3
SMILES:
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol

N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole

CAS No.:

Cat. No.: VC16913243

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole -

Specification

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name tert-butyl 2-methyl-4-oxo-6,7-dihydro-5H-indole-1-carboxylate
Standard InChI InChI=1S/C14H19NO3/c1-9-8-10-11(6-5-7-12(10)16)15(9)13(17)18-14(2,3)4/h8H,5-7H2,1-4H3
Standard InChI Key NBZLWQRIGYDFRT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N1C(=O)OC(C)(C)C)CCCC2=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a tetrahydroindole scaffold—a six-membered benzene ring fused to a five-membered pyrrole ring, with partial saturation at the 4,5,6,7 positions. The Boc group (tert-butoxycarbonyl) at N1 acts as an electron-withdrawing protecting group, stabilizing the nitrogen against undesired reactions while enabling controlled deprotection under acidic conditions . The methyl group at C2 introduces steric hindrance, influencing regioselectivity in subsequent reactions.

Table 1: Key Structural Features

PropertyValue/Description
Molecular FormulaC₁₄H₁₉NO₃
Molecular Weight249.30 g/mol
IUPAC Nametert-butyl 2-methyl-4-oxo-6,7-dihydro-5H-indole-1-carboxylate
Functional GroupsBoc-protected amine, ketone (C4), methyl (C2)
StabilityEnhanced by Boc group; sensitive to strong acids/bases

Synthesis and Reaction Pathways

Boc Protection Strategies

MethodYield (%)ConditionsKey Advantage
Intramolecular cyclization75–85Pd(OAc)₂, Ag₂CO₃, DMF, 100°CAtom economy; fewer steps
Boc protection post-cyclization80–90(Boc)₂O, DMAP, THF, rtHigh regioselectivity

Deprotection and Functionalization

The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane) or via thermal elimination. Notably, Suzuki coupling reactions at elevated temperatures (110°C) have been reported to concurrently remove the Boc group, enabling one-step arylation .

Applications in Medicinal Chemistry

Role in Drug Discovery

The compound’s rigidity and hydrogen-bonding capacity (via the C4 ketone) make it a valuable scaffold for targeting enzymes like cyclin-dependent kinases (CDKs) and proteases. Its Boc group facilitates solubility in organic solvents, aiding purification during high-throughput screening .

Comparative Analysis with Analogues

Substituent Effects on Reactivity

Replacing the Boc group with N-sulfonyl or N-benzyl groups alters electronic and steric profiles. For instance, N-benzyl derivatives show enhanced antiviral activity but reduced stability under basic conditions .

Table 3: Comparative Properties of Tetrahydroindoles

DerivativeProtecting GroupBioactivity (EC₅₀)Stability
N-Boc-2-methyl-4-oxoBocNot reportedHigh (pH 7–9)
N-Benzyl-4-oxoBenzyl1.2 µM (anti-HCV)Moderate
N-Sulfonyl-4-oxoTosylInactiveLow (acid-sensitive)

Synthetic Versatility

Unlike N-sulfonyl variants, the Boc group permits orthogonal deprotection, enabling sequential functionalization—a critical feature for combinatorial chemistry .

Future Directions

Further studies should prioritize:

  • Biological Screening: Evaluate the compound’s activity against viral proteases and cancer cell lines.

  • Derivatization: Explore C3 and C7 functionalization to enhance target affinity.

  • Green Synthesis: Develop catalytic asymmetric methods to access enantiopure tetrahydroindoles.

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